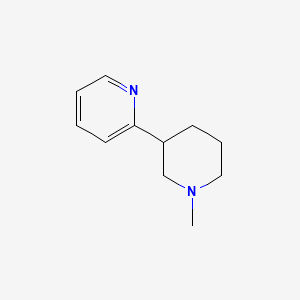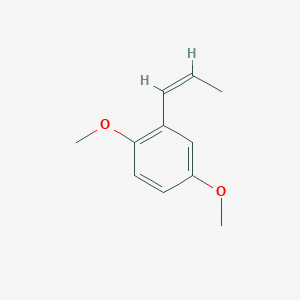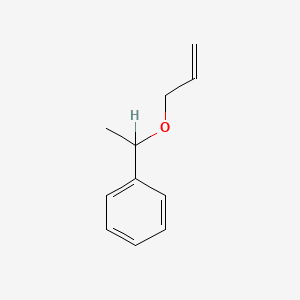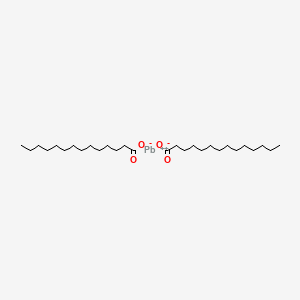
Tetradecanoic acid, lead salt, basic
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Myristic acid, lead salt: is a chemical compound formed by the reaction of myristic acid with lead. . The lead salt of myristic acid is used in various industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of myristic acid, lead salt typically involves the reaction of myristic acid with a lead compound, such as lead acetate or lead oxide. The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions to ensure complete reaction and formation of the lead salt.
Industrial Production Methods: Industrial production of myristic acid, lead salt involves large-scale reactions in reactors where myristic acid is reacted with lead compounds. The process includes steps such as mixing, heating, and purification to obtain the final product with high purity. The reaction conditions are optimized to maximize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Myristic acid, lead salt can undergo various chemical reactions, including:
Oxidation: The lead salt can be oxidized to form lead oxides and other oxidation products.
Reduction: Reduction reactions can convert the lead salt back to myristic acid and lead metal.
Substitution: The lead ion in the salt can be substituted with other metal ions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride are used.
Substitution: Metal salts like sodium chloride or potassium nitrate can be used to substitute the lead ion.
Major Products Formed:
Oxidation: Lead oxides and myristic acid derivatives.
Reduction: Myristic acid and elemental lead.
Substitution: New metal salts of myristic acid and lead compounds.
Applications De Recherche Scientifique
Chemistry: Myristic acid, lead salt is used as a reagent in various chemical reactions and synthesis processes. It serves as a precursor for the preparation of other lead-based compounds and materials.
Biology: In biological research, myristic acid, lead salt is used to study the effects of lead on biological systems. It helps in understanding the toxicity and biochemical interactions of lead with cellular components.
Medicine: While not commonly used in medicine, myristic acid, lead salt can be utilized in research to investigate the pharmacological effects of lead and its compounds on human health.
Industry: In industrial applications, myristic acid, lead salt is used as a stabilizer and lubricant in the production of plastics and rubber. It also finds use in the manufacture of certain types of coatings and paints.
Mécanisme D'action
Mechanism of Action: The mechanism by which myristic acid, lead salt exerts its effects involves the interaction of lead ions with various molecular targets. Lead ions can bind to proteins, enzymes, and nucleic acids, disrupting their normal function. This can lead to cellular toxicity, oxidative stress, and interference with metabolic pathways.
Molecular Targets and Pathways:
Proteins: Lead ions can bind to thiol groups in proteins, altering their structure and function.
Enzymes: Lead can inhibit enzyme activity by binding to active sites or cofactors.
Nucleic Acids: Lead can interact with DNA and RNA, causing mutations and impairing replication and transcription processes.
Comparaison Avec Des Composés Similaires
Stearic acid, lead salt: Another lead salt of a fatty acid, used in similar industrial applications.
Palmitic acid, lead salt: Similar in structure and properties, used in the production of lubricants and stabilizers.
Lauric acid, lead salt: A lead salt of a shorter-chain fatty acid, with applications in coatings and plastic production.
Uniqueness: Myristic acid, lead salt is unique due to its specific chain length and the properties imparted by the myristic acid moiety. It offers a balance of hydrophobic and hydrophilic characteristics, making it suitable for a variety of applications in different industries.
Propriétés
Numéro CAS |
20403-41-2 |
|---|---|
Formule moléculaire |
C28H54O4Pb |
Poids moléculaire |
662 g/mol |
Nom IUPAC |
lead(2+);tetradecanoate |
InChI |
InChI=1S/2C14H28O2.Pb/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2*2-13H2,1H3,(H,15,16);/q;;+2/p-2 |
Clé InChI |
ZZSLTNOFMWYBTR-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].[Pb+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





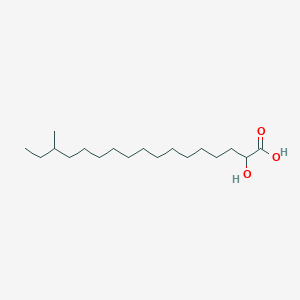
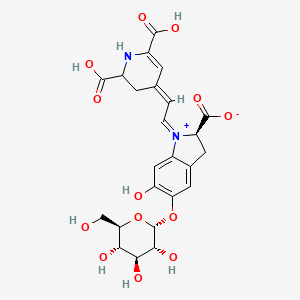


![3-Hydroxy-[1]benzofuro[3,2-c]chromen-6-one](/img/structure/B12646286.png)
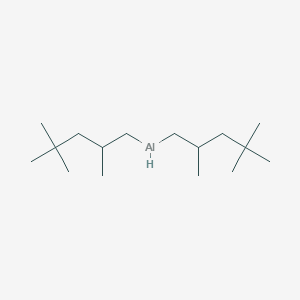
![2-[(3S)-3-methylpentoxy]carbonylbenzoic acid](/img/structure/B12646291.png)
